molecular formula C19H19N3O3S B11056323 N-phenyl-3-(piperazin-1-yl)-1-benzothiophene-2-carboxamide 1,1-dioxide

N-phenyl-3-(piperazin-1-yl)-1-benzothiophene-2-carboxamide 1,1-dioxide

Cat. No.: B11056323
M. Wt: 369.4 g/mol
InChI Key: VWUBAEJIKLWMEK-UHFFFAOYSA-N
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Description

1,1-DIOXO-N~2~-PHENYL-3-PIPERAZINO-1H-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-DIOXO-N~2~-PHENYL-3-PIPERAZINO-1H-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the piperazine ring and the phenyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-DIOXO-N~2~-PHENYL-3-PIPERAZINO-1H-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1,1-DIOXO-N~2~-PHENYL-3-PIPERAZINO-1H-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biology: Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It is explored for use in various industrial applications, including as a catalyst or a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1,1-DIOXO-N~2~-PHENYL-3-PIPERAZINO-1H-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,1-DIOXO-N~2~-PHENYL-3-PIPERAZINO-1H-1-BENZOTHIOPHENE-2-CARBOXAMIDE: shares structural similarities with other benzothiophene derivatives, such as:

Uniqueness

The uniqueness of 1,1-DIOXO-N~2~-PHENYL-3-PIPERAZINO-1H-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

1,1-dioxo-N-phenyl-3-piperazin-1-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H19N3O3S/c23-19(21-14-6-2-1-3-7-14)18-17(22-12-10-20-11-13-22)15-8-4-5-9-16(15)26(18,24)25/h1-9,20H,10-13H2,(H,21,23)

InChI Key

VWUBAEJIKLWMEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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